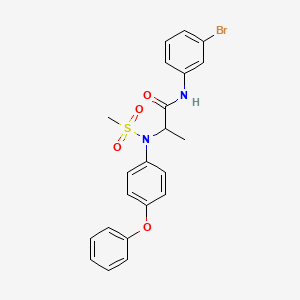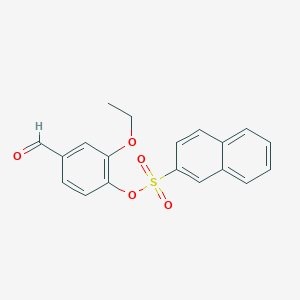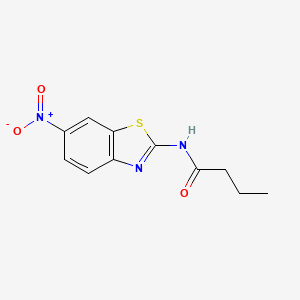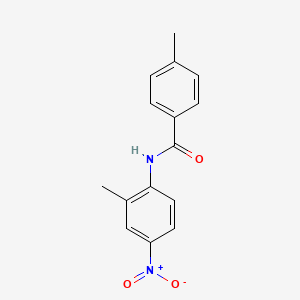
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those with bromophenyl and methylsulfonyl groups, involves various chemical strategies. For example, sulfonamide-derived ligands and their transition metal complexes have been synthesized, characterized through multiple techniques, and evaluated for biological activities, showcasing the complex synthetic routes involved in creating such compounds (Chohan & Shad, 2011).
Molecular Structure Analysis
X-ray diffraction methods have elucidated the structure of sulfonamide-derived ligands, revealing detailed information about bonding and geometry. For instance, the structure determination of specific ligands indicates an octahedral geometry for metal complexes, providing insight into the molecular architecture of these compounds (Chohan & Shad, 2011).
Chemical Reactions and Properties
The chemical reactions involving sulfonamide-derived compounds are diverse, including visible-light-promoted radical methylation and the synthesis of natural product derivatives with significant enzyme inhibition properties. These reactions highlight the compounds' reactivity and potential utility in creating biologically active molecules (Liu & Li, 2016); (Bayrak et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of related sulfonamide and bromophenol compounds, such as water stability, proton conductivity, and crystal structure, have provided valuable data on their behavior in various conditions. These studies help in understanding the stability and usability of such compounds in practical applications (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties, including the behavior under specific reactions, such as the sulfonation of phenols and the synthesis of sulfonated polyimides, have been thoroughly explored. These studies offer insights into the compounds' reactivity, providing a foundation for further chemical modifications and applications (Wit, Woldhuis, & Cerfontain, 2010).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-16(22(26)24-18-8-6-7-17(23)15-18)25(30(2,27)28)19-11-13-21(14-12-19)29-20-9-4-3-5-10-20/h3-16H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVSDPSODDHPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017028.png)
![N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4017030.png)


![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)methanamine](/img/structure/B4017044.png)
![2-{1-(2-methylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4017047.png)
![3-{[2-(2-methoxyphenyl)ethyl]amino}-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017053.png)

![N,N-bis(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017063.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4017072.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4017089.png)
![6-methyl-3-[(4-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017119.png)
